molecular formula C23H17N3 B2644757 1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-50-1

1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2644757
CAS RN: 901263-50-1
M. Wt: 335.41
InChI Key: JHVQBCUZMKGOFA-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, also known as MP-PQ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MP-PQ is a synthetic compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments, and future directions have been studied extensively.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Pyrazoloquinolines, including variants similar to the specified compound, have been synthesized and studied as emitting materials in OLEDs. These compounds exhibit bright blue light emissions, with variations in electroluminescence, turn-on voltage, and external quantum efficiency depending on the substitution. The use of these compounds in OLEDs demonstrates their potential in enhancing the performance and efficiency of light-emitting devices (Y. T. et al., 2001).

Optical Absorption and Quantum Chemical Simulations

Studies involving experimental and quantum chemical simulation analyses of pyrazoloquinoline derivatives, including absorption spectra characterizations, have revealed insights into the optical properties of these compounds. These findings have implications for their application in materials science and photophysical research (E. Koścień et al., 2003).

Green Chemistry in Heterocyclic Compound Synthesis

The L-proline-catalyzed synthesis of complex heterocyclic ortho-quinones demonstrates an environmentally friendly approach to generating compounds with potential applications in various fields of chemistry and materials science. This method emphasizes high atom economy and environmental benefits such as short reaction times, excellent yields, and the absence of harmful waste (S. Rajesh et al., 2011).

Photophysical Properties and Molecular Logic Gate Implementation

The investigation of the photophysical properties of pyrazoloquinoline derivatives has led to applications in molecular logic gates. This research highlights the compound's potential in advanced computing and information processing technologies, showcasing the role of organic fluorescent materials in the development of electronic devices (T. Uchacz et al., 2019).

properties

IUPAC Name

1-(4-methylphenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3/c1-16-11-13-18(14-12-16)26-23-19-9-5-6-10-21(19)24-15-20(23)22(25-26)17-7-3-2-4-8-17/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVQBCUZMKGOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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